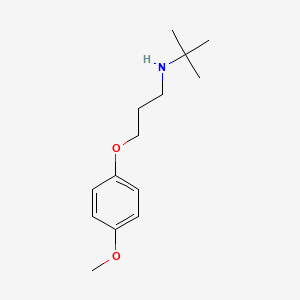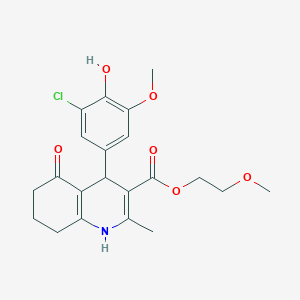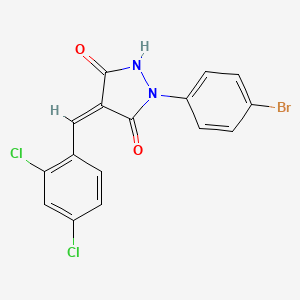
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in cancer metabolism. BPTES has been extensively studied for its potential as an anticancer drug, and its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been well documented. In
作用機序
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate, a process that is essential for cancer cell survival and proliferation. By inhibiting glutaminase, this compound deprives cancer cells of the glutamine they need to produce energy and synthesize macromolecules, leading to cell death. This compound has been shown to be a selective inhibitor of glutaminase, and its mechanism of action has been well characterized through biochemical and structural studies.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of metabolic pathways. This compound has been shown to be effective against cancer cells that are resistant to other anticancer drugs, suggesting that it may be a promising therapeutic option for patients with advanced or refractory cancer. However, this compound has also been shown to have some limitations for lab experiments, including its low solubility and stability, which can make it difficult to work with in vitro and in vivo.
実験室実験の利点と制限
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its selectivity for glutaminase, its ability to induce cell death in a variety of cancer cell lines, and its potential for use in combination with other anticancer drugs. However, this compound also has some limitations for lab experiments, including its low solubility and stability, which can make it difficult to work with in vitro and in vivo. These limitations have led to the development of analogs and derivatives of this compound with improved properties, such as increased solubility and potency.
将来の方向性
There are several future directions for research on 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and its analogs, including the development of more potent and selective inhibitors of glutaminase, the investigation of the molecular mechanisms underlying this compound-induced cell death, and the evaluation of this compound and its analogs in preclinical and clinical studies. Additionally, this compound and its analogs may have potential applications beyond cancer therapy, such as in the treatment of metabolic disorders and neurological diseases. Further research in these areas may lead to the development of new and effective therapies for a range of diseases and conditions.
合成法
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-bromoaniline with ethyl 2-cyanoacetate, followed by the addition of methyl 4-aminobenzoate and triethylamine. The resulting product is then treated with hydrazine hydrate to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to produce analogs with improved potency and selectivity.
科学的研究の応用
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential as an anticancer drug, and its mechanism of action has been the subject of numerous studies. Glutaminase is an enzyme that plays a crucial role in cancer metabolism, and its inhibition by this compound has been shown to induce cell death in a variety of cancer cell lines. This compound has been shown to be effective against a range of cancer types, including breast, lung, prostate, and pancreatic cancer, and has been shown to have synergistic effects when used in combination with other anticancer drugs.
特性
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-10-5-7-12(8-6-10)19-16(23)14-15(18)22(21-20-14)13-4-2-3-11(17)9-13/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJJSXOAIHEBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5066993.png)
![2-methoxyethyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5066997.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5067010.png)
![1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5067013.png)

![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5067022.png)

![2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5067029.png)
![N-benzyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5067038.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5067039.png)

![4-bromo-2-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5067054.png)

![2-{4-[5-(2,6-dimethyl-4-pyrimidinyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanol](/img/structure/B5067063.png)